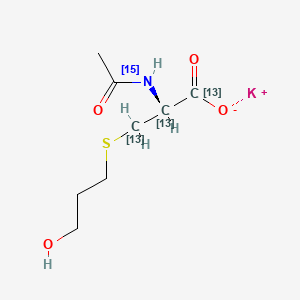

3-HPMA Potassium Salt-3-13C3,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H14KNO4S |

|---|---|

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

potassium (2R)-2-(acetyl(15N)amino)-3-(3-hydroxypropylsulfanyl)(1,2,3-13C3)propanoate |

InChI |

InChI=1S/C8H15NO4S.K/c1-6(11)9-7(8(12)13)5-14-4-2-3-10;/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13);/q;+1/p-1/t7-;/m0./s1/i5+1,7+1,8+1,9+1; |

InChI-Schlüssel |

SBPXEFQYYDXDRE-DYLYWUJTSA-M |

Isomerische SMILES |

CC(=O)[15NH][13C@@H]([13CH2]SCCCO)[13C](=O)[O-].[K+] |

Kanonische SMILES |

CC(=O)NC(CSCCCO)C(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Metabolic Conversion of Acrolein to 3-Hydroxypropyl Mercapturic Acid (3-HPMA): A Technical Overview

Introduction

Acrolein (prop-2-enal) is a highly reactive α,β-unsaturated aldehyde, recognized for its significant cytotoxicity. It is ubiquitous in the environment, originating from sources such as tobacco smoke, combustion of fossil fuels and fats, and is also produced endogenously through metabolic processes like lipid peroxidation and polyamine catabolism.[1][2][3] Due to its electrophilic nature, acrolein readily reacts with cellular nucleophiles, including proteins and DNA, leading to cellular damage and stress.[2][4] The primary detoxification pathway for acrolein in mammals is its conversion to the stable and water-soluble metabolite, 3-hydroxypropyl mercapturic acid (3-HPMA), which is subsequently excreted in the urine.[2][4][5] This pathway is a critical defense mechanism against acrolein-induced toxicity. Consequently, urinary 3-HPMA is widely regarded as a reliable biomarker for assessing both environmental and endogenous acrolein exposure.[5][6] This guide provides an in-depth examination of the multi-step enzymatic process that transforms acrolein into 3-HPMA.

The Core Metabolic Pathway

The metabolic detoxification of acrolein to 3-HPMA is a four-step process initiated by conjugation with glutathione (B108866) (GSH), followed by reduction and subsequent enzymatic cleavages and acetylation, characteristic of mercapturic acid formation.

-

Glutathione Conjugation: The pathway begins with the Michael addition of the sulfhydryl group of glutathione (GSH) to the β-carbon of acrolein. This reaction can occur non-enzymatically but is significantly accelerated by Glutathione S-transferases (GSTs).[1][4] This initial step neutralizes the reactive aldehyde.

-

Reduction: The aldehyde group of the newly formed acrolein-GSH conjugate is then reduced to a primary alcohol. This conversion is catalyzed by aldo-keto reductases (AKRs) or alcohol dehydrogenases (ADHs), resulting in the formation of S-(3-hydroxypropyl)-glutathione.[1]

-

Sequential Cleavage: The S-(3-hydroxypropyl)-glutathione intermediate undergoes the first two steps of the mercapturic acid pathway. First, the glutamate (B1630785) residue is removed by γ-glutamyltransferase (GGT), followed by the cleavage of the glycine (B1666218) residue by a dipeptidase, yielding S-(3-hydroxypropyl)-cysteine.

-

N-Acetylation: In the final step, the amino group of the cysteine moiety is acetylated by an N-acetyltransferase (NAT), producing the final, stable metabolite, 3-hydroxypropyl mercapturic acid (3-HPMA).[5][7] This product is then readily excreted via the kidneys.[7]

Quantitative Data on Acrolein Metabolism

The metabolism and excretion of acrolein have been quantitatively assessed in various studies. 3-HPMA is consistently identified as the major urinary metabolite.[7] The data below summarizes key quantitative findings from studies in rats and humans.

| Parameter | Species / Condition | Value | Finding |

| Urinary Excretion of Acrolein Metabolites | Rats (intravenous dose) | 66-69% of dose | The primary route of excretion for acrolein metabolites is through the urine.[7] |

| 3-HPMA as a Percentage of Urinary Metabolites | Rats (intravenous dose) | 52.5-73.8% | 3-HPMA is the most abundant metabolite of acrolein excreted in the urine.[7] |

| 3-HPMA as a Percentage of Urinary Metabolites | Rats (oral dose) | 22.5-41.2% | Following oral administration, 3-HPMA remains a major metabolite, though other products like oxalic acid also increase.[3][7] |

| Urinary 3-HPMA Levels | Human (Smokers) | 2900 pmol/mg creatinine (B1669602) (median) | Smokers exhibit significantly higher levels of 3-HPMA, reflecting greater acrolein exposure.[8] |

| Urinary 3-HPMA Levels | Human (Non-Smokers) | 683 pmol/mg creatinine (median) | Baseline levels of 3-HPMA are present in non-smokers, indicative of endogenous production and other environmental exposures.[8][9] |

| Urinary 3-HPMA Levels | Human (e-Cigarette Users) | 1249 pmol/mL (geometric mean) | e-Cigarette users show significantly higher 3-HPMA levels than non-smokers, indicating acrolein uptake from vaping.[10] |

| Urinary 3-HPMA Levels | Human (Non-Smokers) | 679.3 pmol/mL (geometric mean) | Baseline comparison group for the e-cigarette study.[10] |

| Peak 3-HPMA Excretion Time | Rats (intraperitoneal injection) | 3 hours post-administration | Acrolein is rapidly metabolized, with peak excretion of its metabolite occurring within hours.[5] |

Experimental Protocols

The quantification of 3-HPMA and the assessment of enzymes involved in acrolein metabolism are crucial for toxicological and clinical research. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of 3-HPMA in Urine by LC-MS/MS

This protocol describes a standard method for the sensitive and specific measurement of 3-HPMA in urine samples.

-

Objective: To accurately quantify the concentration of 3-HPMA in urine as a biomarker of acrolein exposure.

-

Methodology: The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.[5][8]

-

Detailed Steps:

-

Sample Preparation: A 0.2-0.5 mL aliquot of urine is transferred to a clean tube.[5][8]

-

Internal Standard Spiking: A known amount (e.g., 50-200 ng) of a stable isotope-labeled internal standard, such as [¹³C₃]3-HPMA or [d₃]3-HPMA, is added to each sample to correct for analytical variability.[5][8]

-

Acidification: The sample is acidified by adding formic acid and ammonium (B1175870) formate (B1220265) buffer.[5]

-

Solid-Phase Extraction (SPE):

-

An SPE cartridge (e.g., mixed-mode anion exchange or polymer-based) is conditioned sequentially with methanol (B129727), water, and an acidic buffer.[5][8]

-

The prepared urine sample is loaded onto the cartridge.

-

The cartridge is washed with solutions like 2% ammonium hydroxide (B78521) and methanol to remove interfering compounds.[8]

-

The analyte fraction containing 3-HPMA is eluted with an appropriate solvent, typically a mixture of methanol and aqueous formic acid.[8]

-

-

LC-MS/MS Analysis:

-

The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

The sample is injected into an HPLC system coupled to a tandem mass spectrometer.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with formic acid and methanol.

-

Mass Spectrometry: Detection is performed using negative ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[5][8] The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both 3-HPMA (e.g., m/z 220 → 91) and its labeled internal standard (e.g., m/z 223 → 94).[8]

-

-

Quantification: A calibration curve is generated using standards of known 3-HPMA concentrations. The concentration in the unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.[8]

-

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol measures the rate at which GSTs catalyze the conjugation of acrolein with glutathione.

-

Objective: To determine the enzymatic activity of GSTs in a given biological sample (e.g., cell lysate, purified enzyme) using acrolein as a substrate.

-

Methodology: This is a spectrophotometric assay that monitors the depletion of a substrate over time.

-

Detailed Steps:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5).

-

Prepare stock solutions of reduced glutathione (GSH) and acrolein.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the reaction buffer, a defined concentration of GSH (e.g., 1 mM), and the enzyme source (e.g., 10-50 µg of cytosolic protein).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for several minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the acrolein stock solution (final concentration e.g., 0.1-1 mM).

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at a specific wavelength corresponding to one of the substrates or the increase in absorbance of the conjugate product. The conjugation reaction consumes GSH, which can be monitored.

-

-

Calculation:

-

The rate of the reaction is calculated from the change in absorbance over time using the Beer-Lambert law.

-

Enzyme activity is typically expressed as nmol of substrate consumed or product formed per minute per mg of protein.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 8. Quantitation of Acrolein-Derived 3-Hydroxypropylmercapturic Acid in Human Urine by Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry: Effects of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of ¹³C₃,¹⁵N-Labeled 3-HPMA: A Technical Guide

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of ¹³C₃,¹⁵N-labeled N-(2-hydroxypropyl)methacrylamide (3-HPMA), a crucial isotopically labeled monomer for use in biomedical research, particularly in the development of polymer-based drug delivery systems. The stable isotope labeling allows for precise tracking and quantification of HPMA-based polymers in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).[1][2][3]

Overview of the Synthetic Strategy

The synthesis of ¹³C₃,¹⁵N-labeled 3-HPMA is proposed to be achieved through a two-step process. The core of this strategy involves the acylation of a commercially available ¹⁵N-labeled amine with a ¹³C₃-labeled acyl chloride. This approach is designed to maximize the incorporation of the stable isotopes into the target molecule efficiently.

A general overview of the synthetic workflow is presented below:

Caption: Proposed workflow for the synthesis, purification, and analysis of ¹³C₃,¹⁵N-labeled 3-HPMA.

Experimental Protocols

Synthesis of ¹³C₃,¹⁵N-labeled N-(2-hydroxypropyl)methacrylamide

This protocol details the synthesis of ¹³C₃,¹⁵N-labeled 3-HPMA from ¹³C₃-methacryloyl chloride and ¹⁵N-1-amino-2-propanol.

Materials:

-

¹³C₃-Methacryloyl chloride (1.0 eq)

-

¹⁵N-1-Amino-2-propanol (1.2 eq)

-

Triethylamine (B128534) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ¹⁵N-1-amino-2-propanol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the solution with stirring.

-

In a separate flask, dissolve ¹³C₃-methacryloyl chloride in anhydrous dichloromethane.

-

Add the ¹³C₃-methacryloyl chloride solution dropwise to the cooled amine solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ¹³C₃,¹⁵N-labeled 3-HPMA.

Purification by Column Chromatography

The crude product is purified using silica (B1680970) gel column chromatography.

Materials:

-

Crude ¹³C₃,¹⁵N-labeled 3-HPMA

-

Silica gel (230-400 mesh)

-

Ethyl acetate (B1210297)

-

Hexanes

-

TLC plates

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude ¹³C₃,¹⁵N-labeled 3-HPMA in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified ¹³C₃,¹⁵N-labeled 3-HPMA as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of ¹³C₃,¹⁵N-labeled 3-HPMA.

| Parameter | Expected Value |

| Reaction Yield | |

| Theoretical Yield (g) | TBD |

| Actual Yield (g) | TBD |

| Percent Yield (%) | ~75-85% |

| Purity Assessment | |

| Purity by HPLC (%) | >98% |

| Mass Spectrometry | |

| Theoretical [M+H]⁺ (m/z) | 148.10 |

| Observed [M+H]⁺ (m/z) | TBD |

| NMR Spectroscopy | |

| ¹H NMR | Consistent |

| ¹³C NMR | Consistent |

| ¹⁵N NMR | Consistent |

TBD: To be determined based on starting material quantities.

Hypothetical Application in a Signaling Pathway

¹³C₃,¹⁵N-labeled 3-HPMA can be polymerized to form labeled polymers (PHPMA). These labeled polymers can be used to study their uptake and intracellular trafficking in cancer cells, potentially identifying novel therapeutic targets or delivery pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated using these labeled polymers.

Caption: Hypothetical intracellular trafficking and mechanism of action of a drug-conjugated ¹³C₃,¹⁵N-PHPMA.

Conclusion

The described methodology provides a robust framework for the synthesis and purification of ¹³C₃,¹⁵N-labeled 3-HPMA. The availability of this isotopically labeled monomer will be invaluable for researchers in the field of drug delivery, enabling detailed pharmacokinetic and mechanistic studies of HPMA-based polymer therapeutics. The successful synthesis will be confirmed through rigorous analytical techniques, ensuring a high-purity product suitable for demanding research applications.

References

Chemical Stability of 3-HPMA Potassium Salt-3-13C3,15N in Urine Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 3-HPMA Potassium Salt-3-13C3,15N in human urine samples. As a critical biomarker for acrolein exposure, understanding the stability of 3-hydroxypropylmercapturic acid (3-HPMA) and its isotopically labeled internal standards is paramount for accurate bioanalytical measurements in clinical and toxicological studies. While specific stability data for the 3-13C3,15N labeled potassium salt is not extensively available in published literature, this guide synthesizes information on the stability of the parent compound, 3-HPMA, and provides generalized best-practice protocols for stability assessment based on regulatory guidelines. 3-HPMA is widely regarded as a stable metabolite in urine.[1]

Data Presentation: Quantitative Stability of 3-HPMA in Urine

The following tables summarize the expected stability of 3-HPMA in urine under various storage conditions. These values are extrapolated from studies on 3-HPMA and other urinary biomarkers and represent typical acceptance criteria for stability studies in regulated bioanalysis. The stability of this compound is anticipated to be comparable to the unlabeled form.

Table 1: Short-Term Stability of 3-HPMA in Urine

| Storage Temperature (°C) | Duration | Mean Concentration (% of Initial) | Acceptance Criteria |

| 20-25 (Room Temperature) | 24 hours | 90-105% | ±15% of initial |

| 4 | 48 hours | 95-105% | ±15% of initial |

Note: Storage at room temperature is generally not recommended and should be minimized.[2][3]

Table 2: Long-Term Stability of 3-HPMA in Frozen Urine

| Storage Temperature (°C) | Duration | Mean Concentration (% of Initial) | Acceptance Criteria |

| -20 | 6 months | 90-110% | ±15% of initial |

| -70 to -80 | 12 months | 95-105% | ±15% of initial |

| -70 to -80 | 24 months | 93-107% | ±15% of initial |

Note: Storage at -80°C is considered the optimal condition for long-term preservation of urinary biomarkers.[1][2][4]

Table 3: Freeze-Thaw Stability of 3-HPMA in Urine

| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | Acceptance Criteria |

| 1 | 98-102% | ±15% of initial |

| 2 | 97-103% | ±15% of initial |

| 3 | 96-104% | ±15% of initial |

Note: It is best practice to minimize freeze-thaw cycles. Most urinary biomarkers are stable for up to three cycles.[2][5][6]

Signaling Pathways and Logical Relationships

The formation of 3-HPMA is a detoxification pathway for the reactive aldehyde, acrolein. This metabolic process underscores the inherent stability of the resulting mercapturic acid, as it is the final product intended for excretion.

Metabolic pathway of acrolein to the stable urinary metabolite 3-HPMA.

Experimental Protocols

The following are detailed methodologies for conducting stability studies of this compound in urine, based on FDA guidelines and best practices in bioanalysis.

1. Preparation of Urine Samples

-

Urine Collection: Collect human urine from healthy, non-smoking donors. Pool the collected urine to ensure a homogenous matrix.

-

Fortification: Spike the pooled urine with a known concentration of this compound. Prepare at least two concentration levels: a low concentration (LQC) and a high concentration (HQC).

-

Aliquoting: Aliquot the fortified urine into appropriately labeled polypropylene (B1209903) cryovials for each stability condition to be tested.

2. Short-Term Stability Assessment

-

Objective: To evaluate the stability of the analyte in urine at room temperature and under refrigeration to simulate typical sample handling and processing times.

-

Procedure:

-

Store LQC and HQC aliquots at room temperature (20-25°C) and at 4°C.

-

At specified time points (e.g., 0, 4, 8, 12, and 24 hours for room temperature; 0, 24, and 48 hours for 4°C), retrieve a set of aliquots.

-

Immediately analyze the samples using a validated LC-MS/MS method.

-

Compare the mean concentration of the stored samples to the mean concentration of the samples at time zero.

-

3. Long-Term Stability Assessment

-

Objective: To determine the stability of the analyte in urine under frozen storage conditions for an extended period.

-

Procedure:

-

Store LQC and HQC aliquots at -20°C and -80°C.

-

At designated time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of aliquots from each temperature.

-

Thaw the samples under controlled conditions (e.g., on ice or at 4°C).

-

Analyze the samples using a validated LC-MS/MS method.

-

Compare the mean concentration of the stored samples to the initial concentration at time zero.

-

4. Freeze-Thaw Stability Assessment

-

Objective: To assess the impact of repeated freezing and thawing cycles on the analyte concentration.

-

Procedure:

-

Store LQC and HQC aliquots at -80°C for at least 24 hours.

-

Thaw the samples completely at room temperature or 4°C.

-

Once thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

-

Repeat this process for a predetermined number of cycles (typically three).

-

After the final cycle, analyze the samples using a validated LC-MS/MS method.

-

Compare the mean concentration of the cycled samples to the initial concentration (before the first freeze-thaw cycle).

-

5. Analytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in all stability samples. The method should be demonstrated to be precise, accurate, and specific for the analyte in the urine matrix.

Experimental workflow for the analysis of 3-HPMA stability samples.

References

- 1. Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on 3-HPMA Potassium Salt-3-13C3,15N: Isotopic Enrichment and Purity

A comprehensive review of available data and methodologies for researchers, scientists, and drug development professionals.

Introduction

3-HPMA (N-(2-hydroxypropyl)methacrylamide) is a polymer that has been extensively studied for its use in drug delivery systems. The isotopic labeling of such compounds is a critical process for tracking and understanding their metabolic pathways and pharmacokinetics. This guide focuses on a specific isotopologue, 3-HPMA Potassium Salt-3-13C3,15N, providing a detailed overview of its isotopic enrichment and purity.

Data on Isotopic Enrichment and Purity

Currently, there is no publicly available quantitative data specifically detailing the isotopic enrichment and purity of this compound. The synthesis and analysis of such a highly specialized, multi-labeled compound are likely to be conducted on a custom basis within specialized laboratories.

For researchers requiring this specific labeled compound, direct consultation with a custom synthesis laboratory that specializes in stable isotope labeling is recommended. These laboratories can provide detailed certificates of analysis upon synthesis, which would include the following key parameters presented in a structured format for clarity.

Table 1: Hypothetical Certificate of Analysis for this compound

| Parameter | Specification | Method |

| Identity and Structure | ||

| Chemical Name | 3-(Methacryloylamino)propan-1-ol-1,2,3-13C3, 15N Potassium Salt | - |

| Molecular Formula | C7H12K13C315NO2 | - |

| Molecular Weight | Varies based on isotopic incorporation | Mass Spectrometry |

| Isotopic Enrichment | ||

| 13C Enrichment | ≥ 99 atom % | Mass Spectrometry, NMR |

| 15N Enrichment | ≥ 98 atom % | Mass Spectrometry, NMR |

| Chemical Purity | ||

| Purity by HPLC | ≥ 98% | HPLC-UV/MS |

| Residual Solvents | Per ICH guidelines | GC-MS |

| Elemental Analysis | Conforms to theoretical values | Combustion Analysis |

Experimental Protocols

The determination of isotopic enrichment and chemical purity for a labeled compound like this compound involves a multi-step experimental workflow.

1. Synthesis of Labeled 3-HPMA

The synthesis of this compound would likely start from isotopically labeled precursors. For example, a labeled version of 1-aminopropan-2-ol (B43004) containing the 13C and 15N isotopes would be reacted with methacryloyl chloride. The final step would involve the formation of the potassium salt.

2. Purification

Following synthesis, the product must be rigorously purified to remove unreacted starting materials, byproducts, and any unlabeled species. This is typically achieved through techniques such as column chromatography and recrystallization.

3. Analysis of Isotopic Enrichment and Purity

A combination of analytical techniques is employed to confirm the identity, isotopic enrichment, and purity of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic incorporation. By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the number and percentage of heavy isotopes can be accurately determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 15N NMR are powerful tools. 13C and 15N NMR spectra will directly show the incorporation of the heavy isotopes. The absence of signals at the natural abundance chemical shifts for the labeled positions in the 13C spectrum, coupled with the appearance of new signals, confirms successful labeling.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A sample is passed through a column, and the components are separated based on their affinity for the stationary phase. The purity is determined by the relative area of the product peak compared to any impurity peaks.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Caption: Workflow for Synthesis and Analysis of Labeled 3-HPMA.

The Role of 3-HPMA in Spinal Cord Injury Research: A Technical Guide to a Key Biomarker

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal cord injury (SCI) initiates a complex and devastating cascade of secondary injury events, significantly exacerbating the initial trauma and impeding functional recovery. A key player in this secondary injury cascade is acrolein, a highly reactive and neurotoxic aldehyde produced from the peroxidation of lipids in damaged cell membranes. Due to its high reactivity and volatility, direct measurement of acrolein in biological systems is challenging. This guide focuses on N-acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA), a stable urinary metabolite of acrolein, which has emerged as a critical, non-invasive biomarker for quantifying acrolein levels following SCI. Understanding the dynamics of 3-HPMA provides a valuable window into the extent of oxidative stress and offers a reliable tool for assessing the efficacy of neuroprotective therapies targeting acrolein-mediated damage.

The Pathophysiological Role of Acrolein in Spinal Cord Injury

Following the primary mechanical insult in SCI, a series of secondary pathological events unfold, including inflammation, excitotoxicity, and ischemia. These processes lead to a surge in reactive oxygen species (ROS), which attack the lipid-rich membranes of neurons and glial cells, initiating a chain reaction of lipid peroxidation.[1] Acrolein is a potent byproduct of this process and a significant contributor to secondary injury through multiple mechanisms:[1][2]

-

Oxidative Stress Amplification: Acrolein can deplete cellular antioxidants, such as glutathione (B108866), and directly damage mitochondrial proteins, leading to further ROS production and perpetuating a cycle of oxidative damage.[3]

-

Protein and DNA Damage: As a strong electrophile, acrolein readily forms adducts with proteins and DNA, disrupting their normal function and contributing to cellular dysfunction and apoptosis.[1]

-

Neuropathic Pain: Acrolein has been identified as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory neurons.[4][5] This activation contributes to the development and maintenance of chronic neuropathic pain, a common and debilitating consequence of SCI.[4]

Given its central role in secondary injury, acrolein has become a promising therapeutic target.[2] The development of acrolein scavengers, such as hydralazine (B1673433) and phenelzine, has shown potential in preclinical models to mitigate tissue damage and improve functional outcomes.[3][6]

3-HPMA: A Reliable Biomarker for Acrolein Quantification

The inherent instability of acrolein makes its direct and accurate measurement in biological fluids difficult.[7][8] 3-HPMA, a stable end-product of the detoxification of acrolein via the glutathione conjugation pathway, offers a robust and non-invasive solution.[4][7] Acrolein reacts with glutathione, and this conjugate is further metabolized in the body to be excreted in the urine as 3-HPMA.[7] The concentration of 3-HPMA in urine directly correlates with systemic acrolein levels, making it an invaluable biomarker for several reasons:[7][8]

-

Non-Invasive Monitoring: Urine collection is a simple and non-invasive procedure, allowing for repeated and long-term monitoring of acrolein levels in the same subject, which is particularly advantageous in both preclinical and clinical research.[7][8]

-

Stability: Unlike its volatile precursor, 3-HPMA is chemically stable in urine, ensuring reliable and reproducible measurements.[7]

-

Correlation with Injury Severity: Studies have demonstrated a significant correlation between the concentration of urinary 3-HPMA and the severity of spinal cord injury in animal models.[7]

Quantitative Data on Urinary 3-HPMA in Spinal Cord Injury Models

The following tables summarize key quantitative findings from preclinical studies investigating urinary 3-HPMA as a biomarker in SCI.

Table 1: Urinary 3-HPMA Concentrations in a Rat Model of Spinal Cord Injury

| Group | 3-HPMA Concentration (μg/mg creatinine) | Reference |

| Sham (Control) | 2.06 ± 0.06 | [7] |

| Moderate SCI | Significantly higher than control (p<0.05) | [7] |

| Severe SCI | Significantly higher than moderate SCI (p<0.05) | [7] |

Data presented as mean ± standard error of the mean.

Table 2: Effect of Acrolein Scavengers on Urinary 3-HPMA Levels in Rats

| Treatment Group | 3-HPMA Concentration (μg/mg creatinine) | Reference |

| Acrolein Injection Only | 76.79 ± 1.45 | [7] |

| Acrolein + Hydralazine | 6.84 ± 0.23 | [7] |

| Acrolein + Phenelzine | 5.03 ± 0.86 | [7] |

Data shows a significant reduction in 3-HPMA with scavenger treatment (p<0.001).[7]

Table 3: Effect of Hydralazine Dosage on Urinary 3-HPMA Levels Post-SCI in Rats

| Hydralazine Dosage | 3-HPMA Concentration (μg/mg creatinine) | Reference |

| 0 mg/kg (Vehicle) | 3.51 ± 0.24 | [7] |

| 5 mg/kg | 3.08 ± 0.11 | [7] |

| 25 mg/kg | 2.17 ± 0.13 | [7] |

Data shows a dose-dependent reduction in 3-HPMA levels with hydralazine treatment (p<0.05).[7]

Table 4: Urinary 3-HPMA Concentrations in a Canine Model of Acute Spinal Cord Injury

| Group | Median 3-HPMA Concentration (μmol/g creatinine) | Reference |

| Control Dogs | 3.10 | |

| Dogs with Acute SCI | 5.76 |

The study found a significantly higher concentration of urinary 3-HPMA in dogs with naturally occurring acute SCI compared to control dogs.

Experimental Protocols

Rat Spinal Cord Injury Model (Contusion)

This protocol describes a commonly used method for inducing a reproducible spinal cord injury in rats.[9]

-

Animal Preparation: Adult female Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure: A dorsal midline incision is made over the thoracic spine. The paravertebral muscles are dissected to expose the vertebral column at the T9-T10 level. A laminectomy is performed at the T10 vertebra to expose the dura mater-covered spinal cord.

-

Injury Induction: The rat is stabilized in a stereotaxic frame. A contusion injury is induced using a standardized impactor device (e.g., the MASCIS impactor). A 10 g rod is dropped from a predetermined height (e.g., 12.5 mm for a moderate injury) onto the exposed spinal cord.[9]

-

Post-Operative Care: The muscle layers and skin are sutured. The animal receives post-operative analgesics and supportive care, including manual bladder expression, until bladder function returns.

Urine Collection in a Metabolic Cage

For accurate and uncontaminated urine collection for biomarker analysis, metabolic cages are utilized.[7]

-

Acclimation: Animals are acclimated to the metabolic cages for a period before the experiment to minimize stress-related metabolic changes.

-

Cage Setup: The metabolic cage is designed to separate urine and feces into different collection tubes. The animal has free access to food and water.

-

Collection: Urine is collected over a defined period (e.g., 24 hours) into a collection tube, which may be kept on ice or contain a preservative to maintain the integrity of the analytes.

-

Sample Processing: At the end of the collection period, the total urine volume is measured. The urine is then centrifuged to remove any particulate matter, and the supernatant is aliquoted and stored at -80°C until analysis.[4]

Quantification of Urinary 3-HPMA by LC/MS/MS

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for the sensitive and specific quantification of 3-HPMA.[7][10][11]

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Spike a known volume of urine (e.g., 500 µL) with a deuterated internal standard of 3-HPMA (d3-3-HPMA) to account for any sample loss during processing and analysis.[7]

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This typically involves conditioning an SPE cartridge, loading the urine sample, washing away interfering substances, and eluting the 3-HPMA.[7]

-

-

LC Separation:

-

Inject the prepared sample into a liquid chromatograph.

-

Separate 3-HPMA from other urinary components on a suitable chromatography column (e.g., a hydrophilic interaction liquid chromatography column).[10]

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) transitions of both 3-HPMA and the deuterated internal standard.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of 3-HPMA.

-

The concentration of 3-HPMA in the urine sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

-

The final concentration is typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.[7]

-

Visualizations: Pathways and Workflows

Acrolein-Mediated Secondary Injury Pathway

Caption: Acrolein's role in the secondary injury cascade after SCI.

Experimental Workflow for 3-HPMA Biomarker Analysis

Caption: Workflow from SCI induction to 3-HPMA quantification.

Logical Relationship of SCI, Acrolein, and 3-HPMA

Caption: The link between SCI, acrolein, and urinary 3-HPMA.

Conclusion and Future Directions

3-HPMA has been robustly validated in preclinical models as a reliable and non-invasive biomarker of acrolein-mediated oxidative stress in spinal cord injury. Its measurement provides a crucial tool for understanding the progression of secondary injury and for evaluating the in vivo efficacy of neuroprotective agents designed to scavenge acrolein. Future research should focus on translating the use of 3-HPMA into the clinical setting. Establishing baseline levels and tracking the temporal dynamics of 3-HPMA in human SCI patients could aid in prognostic assessments and the personalization of treatment strategies. As a theranostic tool, monitoring urinary 3-HPMA could guide the dosing of acrolein-scavenging drugs to optimize therapeutic benefit while minimizing potential side effects. The continued application of 3-HPMA as a biomarker will undoubtedly accelerate the development of novel therapies aimed at mitigating the devastating consequences of spinal cord injury.

References

- 1. researchgate.net [researchgate.net]

- 2. Acrolein as a novel therapeutic target for motor and sensory deficits in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydralazine inhibits compression and acrolein-mediated injuries in ex vivo spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acrolein involvement in sensory and behavioral hypersensitivity following spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acrolein involvement in sensory and behavioral hypersensitivity following spinal cord injury in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective role of hydralazine in rat spinal cord injury-attenuation of acrolein-mediated damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of urine 3-HPMA, a stable acrolein metabolite in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Models of Spinal Cord Injury [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxypropylmercapturic Acid (3-HPMA) as a Urinary Biomarker for Tobacco Smoke Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxypropylmercapturic acid (3-HPMA) as a validated urinary biomarker for exposure to tobacco smoke. It covers the metabolic pathways, analytical methodologies for detection, and quantitative data supporting its use in research and clinical settings.

Introduction

3-Hydroxypropylmercapturic acid (3-HPMA) is a major and stable urinary metabolite of acrolein, a highly reactive and toxic α,β-unsaturated aldehyde present in cigarette smoke.[1][2] Due to its non-invasive collection method and direct correlation with acrolein exposure, urinary 3-HPMA has been widely recognized as a reliable biomarker for assessing exposure to tobacco smoke.[1][2][3] Acrolein is not only found in tobacco smoke but is also generated endogenously through lipid peroxidation and metabolism of certain amino acids and polyamines.[1][4] However, the levels of 3-HPMA are significantly higher in smokers compared to non-smokers and decrease rapidly upon smoking cessation, making it a valuable tool for monitoring tobacco smoke exposure and the efficacy of smoking cessation programs.[5][6][7][8]

Metabolic Pathway of Acrolein to 3-HPMA

Acrolein from tobacco smoke is absorbed systemically. The primary detoxification pathway for acrolein involves conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[9][10] This initial conjugate is then further metabolized in the mercapturic acid pathway. The process involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form 3-HPMA, which is then excreted in the urine.[1][3]

Caption: Metabolic conversion of acrolein from tobacco smoke to urinary 3-HPMA.

Quantitative Data on Urinary 3-HPMA Levels

The concentration of 3-HPMA in urine is a reliable indicator of acrolein exposure. Numerous studies have quantified and compared these levels across different populations.

Table 1: Urinary 3-HPMA Levels in Smokers vs. Non-Smokers

| Study Population | Smokers (pmol/mg creatinine) | Non-Smokers (pmol/mg creatinine) | Reference |

| 35 Smokers, 21 Non-Smokers | 2900 (median) | 683 (median) | [6] |

| 16 Smokers, 74 Non-Smokers | 7.40 ± 2.34 (µmol/g Cre) | 2.23 ± 1.05 (µmol/g Cre) | [1] |

Table 2: Urinary 3-HPMA Levels in a Smoking Cessation Study

| Timepoint | Median 3-HPMA Level | Percentage Decrease | Reference |

| Baseline (while smoking) | 2900 pmol/mg creatinine | - | [6] |

| After 4 weeks of cessation | Significantly lower | 78% | [6] |

| After 3 days of cessation | Significantly lower | 81-91% | [7] |

Table 3: Geometric Mean Levels of 3-HPMA in Urine of Smokers from Different Ethnic Groups

| Ethnic Group | 3-HPMA (pmol/ml urine) | HMPMA (pmol/ml urine) | Reference |

| Native Hawaiians | 3787 | 2759 | [5] |

| Latinos | 1720 | 2210 | [5] |

HMPMA (3-hydroxy-1-methylpropylmercapturic acid) is a biomarker for crotonaldehyde (B89634) exposure.

Experimental Protocols for 3-HPMA Analysis

The most common and sensitive method for the quantification of 3-HPMA in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12]

A. Sample Preparation: Direct Injection Method

For high-throughput analysis, a simple "dilute and shoot" method is often employed, which minimizes sample preparation time and potential for analyte loss.[12][13][14]

-

Urine Collection: Collect spot or 24-hour urine samples in polypropylene (B1209903) tubes.

-

Storage: Store samples at -20°C or -80°C until analysis.[12]

-

Internal Standard Spiking: Thaw urine samples and vortex. Transfer 0.1 mL of urine into a 96-well plate. Add an internal standard solution (e.g., [¹³C₃]3-HPMA or 3-HPMA-d3) to each sample.[6][12]

-

Dilution: Add a suitable buffer or water (e.g., 10 mM ammonium (B1175870) formate) to each well.[12]

-

Centrifugation/Filtration: Centrifuge the plate to pellet any precipitates or filter the samples to remove suspended materials.[12]

-

Analysis: Transfer the supernatant or filtrate to an autosampler plate for LC-MS/MS analysis.

B. Sample Preparation: Solid-Phase Extraction (SPE)

For methods requiring lower limits of detection or to reduce matrix effects, solid-phase extraction can be utilized.

-

Urine Sample Preparation: Acidify a 1 mL urine sample with formic acid.

-

Internal Standard: Add an internal standard such as N-acetylcysteine.[15]

-

SPE Cartridge Conditioning: Condition an ENV+ or similar SPE cartridge with methanol (B129727) followed by water.

-

Sample Loading: Load the prepared urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the 3-HPMA with a suitable solvent like acetonitrile (B52724).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

C. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C8/C18 reversed-phase column is typically used.[13][15]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid, is common.[16] For HILIC, a higher organic content is used initially.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization: Positive or negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[6][16]

-

Detection: Multiple reaction monitoring (MRM) is used for quantification. The precursor ion (e.g., m/z 222.1 for 3-HPMA) is selected and fragmented, and a specific product ion (e.g., m/z 90.97) is monitored for quantification.[16] A second product ion can be used for confirmation.

-

References

- 1. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 2. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mercapturic Acids Derived from the Toxicants Acrolein and Crotonaldehyde in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer | PLOS One [journals.plos.org]

- 6. Quantitation of Acrolein-Derived 3-Hydroxypropylmercapturic Acid in Human Urine by Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry: Effects of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of smoking cessation on eight urinary tobacco carcinogen and toxicant biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Smoking Cessation on Eight Urinary Tobacco Carcinogen and Toxicant Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Acrolein but not Its Metabolite, 3-Hydroxypropylmercapturic Acid (3HPMA), Activates Vascular Transient Receptor Potential Ankyrin-1 (TRPA1): Physiological to Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxypropylmercapturic acid (3-HPMA) [abf-lab.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Core of Toxicity: An In-depth Technical Guide to the Endogenous Formation of Acrolein and 3-HPMA

Introduction

Acrolein (propenal) is the simplest α,β-unsaturated aldehyde, recognized for its high reactivity and toxicity.[1][2][3] It is an omnipresent environmental pollutant found in sources like cigarette smoke, automobile exhaust, and overheated cooking oils.[4] Beyond exogenous exposures, acrolein is also formed endogenously through various metabolic and oxidative stress-related processes.[3][5][6][7] Its potent electrophilic nature allows it to react with cellular nucleophiles, including DNA, proteins, and glutathione (B108866), leading to cellular damage and dysfunction.[2] This reactivity is implicated in the pathophysiology of numerous diseases, including pulmonary, cardiovascular, and neurodegenerative conditions.[4]

Due to its extreme reactivity and volatility, direct measurement of acrolein in biological systems is challenging.[8][9] Consequently, researchers rely on the quantification of its stable metabolites. The primary detoxification pathway for acrolein involves its conjugation with glutathione (GSH), which is subsequently metabolized and excreted in urine as 3-hydroxypropylmercapturic acid (3-HPMA).[7][8][10] 3-HPMA is a validated and reliable biomarker for assessing both endogenous and exogenous acrolein exposure.[5][8][11][12] This guide provides a detailed exploration of the endogenous formation of acrolein, its metabolic conversion to 3-HPMA, the signaling pathways it perturbs, and the analytical methodologies used for its quantification.

Endogenous Formation of Acrolein

Acrolein is continuously formed within the human body through several key biochemical pathways. The primary endogenous sources include lipid peroxidation, myeloperoxidase-catalyzed reactions, polyamine metabolism, and gut microbial activity.[6][7]

-

Lipid Peroxidation: This is considered a major pathway for endogenous acrolein production.[7] Polyunsaturated fatty acids, components of cell membranes, undergo autocatalytic degradation in response to oxidative stress, leading to the formation of various reactive aldehydes, including acrolein.[7]

-

Myeloperoxidase (MPO) Pathway: The heme enzyme myeloperoxidase, released by neutrophils during inflammation, can catalyze the conversion of hydroxy-amino acids, such as threonine, into acrolein in the presence of hydrogen peroxide (H₂O₂) and chloride ions.[6]

-

Polyamine Metabolism: The catabolism of essential cell-regulating polyamines, specifically spermidine (B129725) and spermine, through copper-dependent amine oxidation, can generate acrolein.[6][7]

-

Gut Microbial Metabolism: The human gut microbiota can produce acrolein from glycerol (B35011).[1][6] Certain bacteria possess vitamin B₁₂-dependent glycerol/diol dehydratases that convert glycerol to 3-hydroxypropionaldehyde (3-HPA), a key component of reuterin, which can then be converted to acrolein.[6]

Metabolism of Acrolein to 3-HPMA

The primary route for detoxifying acrolein is through conjugation with glutathione (GSH), a critical cellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs).[10] The resulting GSH-acrolein conjugate undergoes a series of enzymatic modifications, primarily in the kidneys, to form the stable, excretable metabolite 3-HPMA.[8][10]

The metabolic cascade is as follows:

-

Glutathione Conjugation: Acrolein reacts with the sulfhydryl group of GSH to form S-(3-oxopropyl)glutathione.

-

Enzymatic Processing: This initial conjugate is then sequentially cleaved by γ-glutamyltransferase and dipeptidases to yield S-(3-oxopropyl)cysteine.

-

Reduction: The aldehyde group is reduced to a hydroxyl group, forming S-(3-hydroxypropyl)cysteine.

-

N-Acetylation: Finally, N-acetyltransferase acetylates the amino group of the cysteine residue to produce N-acetyl-S-(3-hydroxypropyl)cysteine, which is 3-HPMA.[8]

Acrolein-Induced Signaling Pathways

Acrolein's high electrophilicity enables it to disrupt a multitude of cellular signaling pathways, contributing to its cytotoxicity.

-

Apoptosis Induction: Acrolein is known to induce apoptosis (programmed cell death). Studies in human lung cells show it activates the death receptor pathway by increasing Fas ligand (FasL) expression, leading to the activation of caspase-8.[4] It also triggers the mitochondrial apoptosis pathway, evidenced by changes in the Bax/Bcl-2 protein ratio and activation of caspase-3.[13] The tumor suppressor protein p53 appears to be a key initiating factor in acrolein-induced death receptor activation.[4]

-

Oxidative Stress and DNA Damage: Acrolein exposure leads to increased intracellular reactive oxygen species (ROS), causing oxidative stress.[13] This stress can damage cellular components, including DNA, leading to the formation of adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[13] In response, cells activate DNA damage response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades, which can lead to cell cycle arrest.[13]

-

MAPK and Redox Signaling: Acrolein activates mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK).[13][14] This activation is often a response to cellular stress. The mechanism can involve the direct alkylation of critical cysteine residues in redox-sensitive signaling proteins like thioredoxin (Trx) and thioredoxin reductase (TrxR), thereby altering their function and disrupting cellular redox balance.[15]

Quantitative Data Presentation

The concentration of 3-HPMA in urine serves as a reliable indicator of acrolein exposure. Levels vary significantly based on factors like tobacco smoke exposure and underlying pathological conditions.

Table 1: Urinary 3-HPMA Levels in Human Populations

| Population | 3-HPMA Concentration (µg/g Creatinine) | Source |

| Non-smokers | 37 - 730 | [16][17] |

| Smokers | 132 - 5345 | [16][17] |

Note: Creatinine normalization is used to account for variations in urine dilution.

Table 2: Urinary 3-HPMA Levels in Animal Models

| Model/Condition | Dose/Severity | Peak 3-HPMA Level (µg/mg Creatinine) | Time to Peak/Return to Baseline | Source |

| Rat (IP Injection) | 0.7 mg/kg acrolein | 239.2 ± 17.73 | 3 hours post-injection | [8] |

| Rat (Spinal Cord Injection) | 40 nmol acrolein | Majority excreted within 2 days | Returns to baseline (~2 µg/mg) in 4 days | [8] |

| Rat (Spinal Cord Injection) | 160 nmol acrolein | Dose-dependent increase | Returns to baseline (~2 µg/mg) in 4 days | [8] |

| Rat (Spinal Cord Injection) | 1600 nmol acrolein | Dose-dependent increase | Returns to baseline (~2 µg/mg) in 4 days | [8] |

| Rat (Spinal Cord Injury) | Severity-dependent | Correlated with injury severity | N/A | [8][9] |

Experimental Protocols

Quantification of Urinary 3-HPMA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 3-HPMA in urine.[16][17]

1. Sample Preparation:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as deuterated 3-HPMA (d₃-3-HPMA), is added to a urine sample (e.g., 500 µL).[8] This corrects for analyte loss during sample preparation and for matrix effects during analysis.

-

Acidification and Dilution: The sample is mixed with an ammonium (B1175870) formate (B1220265) buffer and acidified with formic acid.[8]

-

Solid-Phase Extraction (SPE): To remove interfering matrix components and concentrate the analyte, the sample is passed through an SPE cartridge (e.g., Isolute ENV+).[8]

-

Conditioning: The cartridge is conditioned with methanol (B129727), followed by water and 0.1% formic acid.[8]

-

Loading: The prepared urine sample is loaded onto the cartridge.

-

Washing: The cartridge is washed to remove impurities.

-

Elution: 3-HPMA and the internal standard are eluted using a solvent like methanol with 2% formic acid.[8]

-

-

Drying and Reconstitution: The eluate is dried under nitrogen or with a rotary evaporator and then reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of 0.1% formic acid).[8]

2. LC Separation:

-

Chromatography System: An Agilent 1200 Rapid Resolution LC system or equivalent.[8]

-

Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 2.1 mm x 150 mm, 3 µm) is commonly used for separation.[8]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Elution Profile: The gradient starts with a high percentage of mobile phase A, with the percentage of B increasing over time to elute the analytes.

3. MS/MS Detection:

-

Mass Spectrometer: A triple quadrupole (QQQ) mass spectrometer (e.g., Agilent 6460 series) is used in positive-ion electrospray ionization (ESI) mode.[8]

-

Multiple Reaction Monitoring (MRM): The instrument is set to MRM mode for high specificity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and the internal standard.

-

3-HPMA Transition: m/z 222.10 → 90.97[17]

-

Internal Standard (d₃-3-HPMA) Transition: A corresponding shifted m/z transition is monitored.

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area in the unknown samples is used to determine the concentration of 3-HPMA by interpolating from the calibration curve.

References

- 1. Acrolein - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. [Unexplored Chemical Reactions of Endogenous Acrolein: Detection, Toxicity, and Biological Roles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of urine 3-HPMA, a stable acrolein metabolite in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acrolein but not Its Metabolite, 3-Hydroxypropylmercapturic Acid (3HPMA), Activates Vascular Transient Receptor Potential Ankyrin-1 (TRPA1): Physiological to Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxypropylmercapturic acid (3-HPMA) [abf-lab.com]

- 12. Mercapturic Acids Derived from the Toxicants Acrolein and Crotonaldehyde in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer | PLOS One [journals.plos.org]

- 13. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acrolein-induced activation of mitogen-activated protein kinase signaling is mediated by alkylation of thioredoxin reductase and thioredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

3-Hydroxypropyl Methacrylamide (3-HPMA) Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of 3-Hydroxypropyl Methacrylamide (3-HPMA) Potassium Salt. Due to the limited direct experimental data on the potassium salt, this guide combines information on 3-hydroxypropylmercapturic acid (3-HPMA) with the general characteristics of potassium salts of N-acetylated amino acids to provide a thorough and practical resource.

Chemical and Physical Properties

3-HPMA, also known as N-acetyl-S-(3-hydroxypropyl)cysteine, is the primary urinary metabolite of acrolein, a reactive aldehyde.[1][2][3] As a carboxylic acid, 3-HPMA can form salts with alkali metals, such as potassium. The potassium salt of 3-HPMA is expected to be a stable, water-soluble solid, facilitating its use in various research and development applications.[4][5]

Core Properties of 3-HPMA

The following table summarizes the key physical and chemical properties of the parent compound, 3-HPMA. These properties form the basis for understanding the characteristics of its potassium salt.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅NO₄S | [6] |

| Average Molecular Weight | 221.27 g/mol | [6] |

| Monoisotopic Molecular Weight | 221.072179141 g/mol | [6] |

| Predicted logP | -0.24 | [6] |

| Predicted pKa (Strongest Acidic) | 3.95 | [6] |

| Predicted pKa (Strongest Basic) | 1.15 | [6] |

Inferred Properties of 3-HPMA Potassium Salt

Based on the properties of 3-HPMA and the general characteristics of potassium salts of carboxylic acids, the properties of 3-HPMA Potassium Salt can be inferred as follows.

| Property | Inferred Value/Characteristic | Justification |

| Appearance | White to off-white crystalline solid | Potassium salts of organic acids are typically crystalline solids.[5][7] |

| Solubility | Highly soluble in water | The potassium salt of a carboxylic acid is generally quite soluble in water.[4] |

| Melting Point | Higher than the parent acid | Salts have higher melting points than their corresponding carboxylic acids due to ionic bonding.[4][7] |

| Stability | Stable under standard conditions. 3-HPMA is stable in human urine at 37°C for at least 24 hours. | The salt form is generally expected to be stable. |

Experimental Protocols

This section details relevant experimental protocols for the synthesis and analysis of 3-HPMA and its salts.

Proposed Synthesis of 3-HPMA Potassium Salt

A plausible method for the preparation of solid 3-HPMA Potassium Salt can be adapted from general procedures for synthesizing alkali metal salts of amino acids.[8]

Methodology:

-

Dissolution: Dissolve 3-HPMA in a suitable solvent, such as ethanol (B145695).

-

Neutralization: Add a stoichiometric amount of potassium hydroxide (B78521) (KOH) dissolved in ethanol to the 3-HPMA solution while stirring. The reaction is a neutralization of the carboxylic acid group of 3-HPMA by the base.

-

R-COOH + KOH → R-COO⁻K⁺ + H₂O

-

-

Precipitation: The potassium salt of 3-HPMA is expected to be less soluble in ethanol than the reactants and will precipitate out of the solution.

-

Isolation: The precipitated salt can be collected by filtration.

-

Purification: The collected solid can be washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: The purified 3-HPMA Potassium Salt should be dried under vacuum to remove residual solvent.

Analytical Methods

The quantification of 3-HPMA is well-established, and these methods can be directly applied to the analysis of its potassium salt. The primary techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[3][9]

LC-MS/MS is a highly sensitive and specific method for the determination of 3-HPMA in biological matrices.[10][11]

Sample Preparation (Urine):

-

Urine samples are typically diluted with an internal standard solution.

-

Acidification with formic acid may be performed.

-

Solid-phase extraction (SPE) can be used for sample cleanup and concentration, though direct injection methods have also been developed.

LC-MS/MS Conditions (Example):

-

Column: C8 or other suitable reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with formic acid.[10]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-HPMA and its internal standard.

An ELISA method has been developed for the measurement of 3-HPMA, offering a more cost-effective and high-throughput alternative to LC-MS/MS.[9]

Assay Principle:

This is a competitive ELISA. 3-HPMA in the sample competes with 3-HPMA coated on the microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric or fluorometric reaction. The signal is inversely proportional to the concentration of 3-HPMA in the sample.

Biological Context and Interactions

3-HPMA is a detoxified metabolite of acrolein, formed through the mercapturic acid pathway. Acrolein is a highly reactive α,β-unsaturated aldehyde that can be formed endogenously from lipid peroxidation and polyamine metabolism, and is also present in cigarette smoke and other environmental sources.[1][12]

The formation of 3-HPMA is a protective mechanism, as it represents the conjugation of acrolein with glutathione (B108866) (GSH), followed by enzymatic degradation to the final N-acetylcysteine conjugate, which is then excreted in the urine.[12] Therefore, 3-HPMA itself is not known to have significant biological activity or to modulate specific signaling pathways. Its primary relevance in a biological context is as a stable and reliable biomarker of acrolein exposure.[1][3]

References

- 1. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 3. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Human Metabolome Database: Showing metabocard for S-(3-hydroxypropyl)mercapturic acid (HMDB0341392) [hmdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US3450752A - Methods for preparing solid salts of amino acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxypropylmercapturic acid (3-HPMA) [abf-lab.com]

- 12. 3-hydroxypropylmercapturic acid (3-HPMA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

Methodological & Application

Application Note: Quantification of Urinary 3-Hydroxypropyl Mercapturic Acid (3-HPMA) by LC/MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of 3-hydroxypropyl mercapturic acid (3-HPMA) in human urine. 3-HPMA is a stable metabolite of acrolein, a toxic aldehyde, making it a critical biomarker for assessing acrolein exposure from various sources, including environmental pollutants and metabolic processes.[1] This method utilizes a stable isotope-labeled internal standard (d3-3-HPMA) for accurate quantification and has been validated to meet regulatory guidelines. The protocol is suitable for clinical research, environmental health studies, and drug development applications.

Introduction

Acrolein is a highly reactive and toxic unsaturated aldehyde implicated in various pathological conditions.[2] Direct measurement of acrolein is challenging due to its volatility and reactivity. Consequently, a stable metabolite, 3-HPMA, which is formed from the conjugation of acrolein with glutathione, serves as a reliable biomarker for acrolein exposure.[1][2] Urinary 3-HPMA levels have been correlated with exposure to acrolein from sources such as cigarette smoke and certain chemotherapeutic agents like cyclophosphamide.[1][3] This document provides a detailed protocol for the quantification of urinary 3-HPMA using LC/MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

-

3-HPMA standard (purity: 98%)

-

d3-3-HPMA (isotopic purity: 99%) as internal standard (IS)[4]

-

Formic acid

-

Acetonitrile (LC/MS grade)

-

Methanol (LC/MS grade)

-

Water (LC/MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Isolute ENV+)[2]

-

Human urine (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1200 series)[2]

-

Tandem Mass Spectrometer (e.g., Agilent 6460 series Triple Quadrupole or Micromass Quattro Ultima)[2][4]

-

Analytical Column (e.g., Waters Atlantis T3, 2.1mm x 150 mm, 3 µm or Phenomenex HILIC, 100 x 2 mm, 3-µm)[2][4]

Sample Preparation

Two primary methods for sample preparation are presented: a direct "dilute-and-shoot" method and a method involving solid-phase extraction (SPE) for cleaner samples.

Protocol 1: Direct Dilution [4][5][6][7]

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the urine sample.

-

To 100 µL of urine, add 10 µL of d3-3-HPMA internal standard solution.[4]

-

Add 50 µL of water.[4]

-

Vortex mix for 10 seconds.

-

Filter the sample through a 0.2 µm syringe filter.

-

Transfer the filtrate to an autosampler vial for LC/MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [2]

-

Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and 1 mL of 0.1% formic acid in water.[2]

-

Take 500 µL of urine and spike with a known amount of d3-3-HPMA internal standard (e.g., 200 ng).[2]

-

Add 500 µL of 50 mM ammonium formate and 10 µL of undiluted formic acid to the urine sample.[2]

-

Load the entire mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 0.1% formic acid in water for LC/MS/MS analysis.[2]

Liquid Chromatography

-

Column: Waters Atlantis T3, 2.1mm x 150 mm, 3 µm[2]

-

Mobile Phase A: Water with 0.1% formic acid[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

-

Flow Rate: 0.2 mL/min[8]

-

Injection Volume: 10 µL[8]

-

Gradient: A linear gradient can be employed as follows: 0-1 min at 0% B, 1-9 min from 0% to 95% B, 9-10 min hold at 95% B, 10-11 min from 95% to 0% B, and 11-15 min re-equilibration at 0% B.[2]

-

Retention Time: Approximately 6.2 minutes for 3-HPMA and d3-3-HPMA.[2]

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive or negative mode.[4][8] Negative ion mode is often chosen for this compound.[4]

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cone Voltage: 40 V[4]

-

Collision Energy: 15 eV for the primary transition.[4]

Results and Discussion

The LC/MS/MS method described provides excellent sensitivity and specificity for the quantification of 3-HPMA in urine. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response.

Quantitative Data Summary

The performance of the method has been validated across several studies, with key quantitative metrics summarized in the tables below.

Table 1: Linearity and Limits of Quantification

| Parameter | Value | Reference |

| Linearity Range | 40 - 10,000 ng/mL | [3] |

| 22.0 - 5496.4 ng/mL | [4] | |

| 50 - 5000 ng/mL | [8] | |

| Limit of Quantification (LOQ) | 22.0 ng/mL | [4][5][6][7] |

| 50 ng/mL | [8] | |

| 0.99 ng/mL (4.5 pmol/mL) | [10] |

Table 2: Precision and Accuracy

| Parameter | Value | Reference |

| Precision (CV%) | 1.47 - 6.04% | [8] |

| Inter-day: 9.1% | [10] | |

| Accuracy (%) | 87 - 114% | [8] |

| 92% | [10] |

Visualizations

Metabolic Pathway of Acrolein to 3-HPMA

Caption: Formation of 3-HPMA from acrolein.

Experimental Workflow

Caption: LC/MS/MS workflow for 3-HPMA analysis.

Conclusion

The described LC/MS/MS method is a reliable and validated approach for the quantification of urinary 3-HPMA. Its high sensitivity, specificity, and accuracy make it an invaluable tool for researchers, scientists, and drug development professionals in assessing acrolein exposure and its physiological consequences. The provided protocols offer flexibility with both a simple dilution method for high-throughput screening and an SPE method for enhanced sample purity.

References

- 1. 3-Hydroxypropylmercapturic Acid | Rupa Health [rupahealth.com]

- 2. Determination of Urine 3-HPMA, a Stable Acrolein Metabolite in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine. | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and validation of a direct LC-MS-MS method to determine the acrolein metabolite 3-HPMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein [jstage.jst.go.jp]

- 10. High Throughput Liquid Chromatography-Tandem Mass Spectrometry Assay for Mercapturic Acids of Acrolein and Crotonaldehyde in Cigarette Smokers’ Urine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Extraction of 3-HPMA from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of N-(2-hydroxypropyl)methacrylamide (3-HPMA) from human urine samples, a critical step for accurate quantification in clinical and research settings. While 3-HPMA is also analyzed in other biological matrices such as plasma and serum, detailed and standardized SPE protocols for these are less commonly published. This guide focuses on the well-established methods for urine, along with a summary of analytical approaches for other biological fluids.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various methods for the determination of 3-HPMA in human urine, often following a solid-phase extraction step.

| Parameter | Value | Biological Matrix | Analytical Method | Citation |

| Linearity Range | 50 - 5000 ng/mL | Human Urine | HPLC-MS/MS | [1][2] |

| Limit of Quantification (LOQ) | 50 ng/mL | Human Urine | HPLC-MS/MS | [1][2] |

| Limit of Quantification (LOQ) | 22.0 ng/mL | Human Urine | LC-MS/MS (direct injection) | [3][4] |

| Limit of Detection (LOD) | 0.23 ng/mL | Human Urine | LC-MS/MS with MISPE | [5] |

| Limit of Detection (LOD) | 4.5 pmol/mL (approx. 0.99 ng/mL) | Human Urine | LC-MS/MS | [6] |

| Recovery | 88.5% - 108.6% | Human Urine | MISPE | [5] |

| Recovery | ~80% | Urine | SPE (Isolute ENV+) | |

| Recovery (spiked sample) | 55% | Human Urine | SPE (for HPLC-ECD) | [7] |

| Precision (CV%) | 1.47% - 6.04% | Human Urine | HPLC-MS/MS | [1][2] |

| Accuracy | 87% - 114% | Human Urine | HPLC-MS/MS | [1][2] |

Experimental Protocol: Solid-Phase Extraction of 3-HPMA from Human Urine

This protocol is a synthesis of established methods for the solid-phase extraction of 3-HPMA from urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Solid-Phase Extraction Cartridges (e.g., Isolute ENV+, Biotage)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Internal Standard (e.g., deuterated 3-HPMA, d3-3-HPMA)

-

Nitrogen gas supply

-

Rotary evaporator or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any particulate matter.

-

Take a 500 µL aliquot of the supernatant.

-

Spike the aliquot with a known concentration of the internal standard (e.g., 200 ng of d3-3-HPMA).[8]

-

Acidify the sample by adding 500 µL of 50 mM ammonium formate and 10 µL of undiluted formic acid.[8]

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the prepared urine sample onto the conditioned SPE cartridge.

-

Allow the sample to pass through the sorbent material at a slow, steady rate.

-

-

Washing:

-